molecular formula C21H13FO5S B11409506 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate

Cat. No.: B11409506
M. Wt: 396.4 g/mol
InChI Key: SJKDZDPPOIOXEV-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzoxathiol core, which is a heterocyclic structure containing both sulfur and oxygen atoms, and is substituted with a fluorophenyl group and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxathiol core, which can be achieved through the cyclization of appropriate thiol and phenol derivatives under acidic conditions. The introduction of the 4-fluorophenyl group is often accomplished via electrophilic aromatic substitution reactions, using reagents such as fluorobenzene and a suitable catalyst. The final step involves esterification to attach the 3-methoxybenzoate group, which can be carried out using methoxybenzoic acid and a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxathiol ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoxathiol ring can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The unique electronic properties of the benzoxathiol core make this compound a candidate for use in organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The fluorophenyl group enhances its binding affinity to these targets, while the benzoxathiol core contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate
  • 7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate
  • 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate

Uniqueness

Compared to its analogs, 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methoxybenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity in certain chemical reactions. This makes it particularly valuable in applications where specific electronic interactions are crucial, such as in drug design and materials science.

Properties

Molecular Formula

C21H13FO5S

Molecular Weight

396.4 g/mol

IUPAC Name

[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-methoxybenzoate

InChI

InChI=1S/C21H13FO5S/c1-25-15-4-2-3-13(9-15)20(23)26-16-10-17(12-5-7-14(22)8-6-12)19-18(11-16)28-21(24)27-19/h2-11H,1H3

InChI Key

SJKDZDPPOIOXEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F

Origin of Product

United States

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